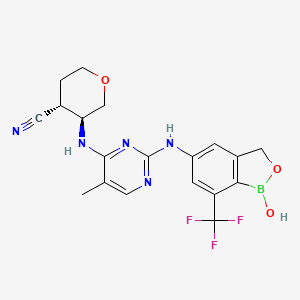
Tubulin degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin degrader 1, also known as Compound 5i, is a derivative of BML284. It is an orally active, noncovalent tubulin degradation agent that targets the colchicine binding site on tubulin. This compound has shown significant antiproliferative activity against various tumor cell lines, including Hela, HCT116, MCF-7, K562, and Molm-13, with IC50 values ranging from 0.02 to 0.05 μM . This compound effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis.
Méthodes De Préparation
The synthesis of tubulin degrader 1 involves a series of chemical reactions starting from BML284. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: BML284 undergoes a series of chemical modifications to form intermediate compounds.
Final Product Formation: The intermediate compounds are further reacted under specific conditions to yield this compound.
Analyse Des Réactions Chimiques
Tubulin degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tubulin degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of tubulin and its effects on microtubule dynamics.
Biology: this compound is used to investigate the role of tubulin in cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: this compound can be used in the development of new anticancer drugs and as a research tool in pharmaceutical industries.
Mécanisme D'action
Tubulin degrader 1 exerts its effects by binding to the colchicine site on tubulin, leading to the degradation of tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The degradation of tubulin results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Tubulin degrader 1 is unique compared to other tubulin-targeting agents due to its noncovalent binding and oral activity. Similar compounds include:
BML284: The parent compound of this compound, which also targets the colchicine site on tubulin.
Colchicine: A well-known tubulin inhibitor that binds covalently to the colchicine site.
Vinblastine: Another tubulin-targeting agent that binds to a different site on tubulin and inhibits microtubule formation.
This compound stands out due to its high potency and ability to degrade tubulin noncovalently, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H19N5O |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25) |
Clé InChI |
DOZCEYNDPGHGAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


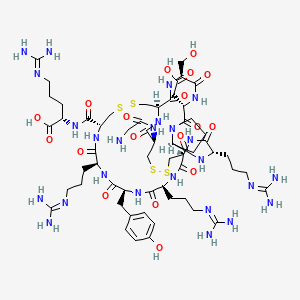

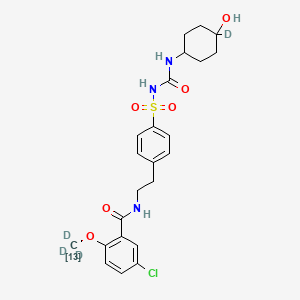


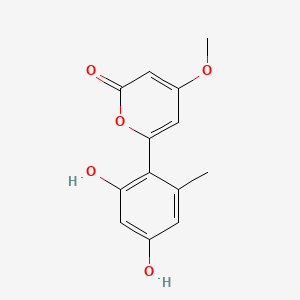
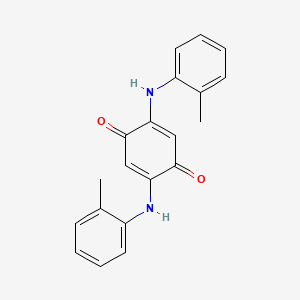

![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
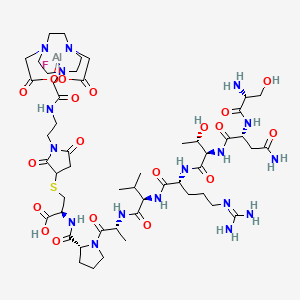
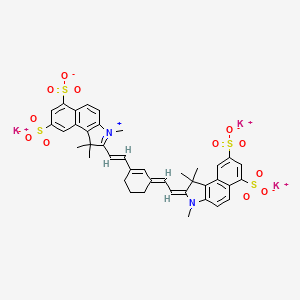
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
